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Compound of Interest

Compound Name:
4-Chloro-2-methoxy-5-

methylbenzaldehyde

Cat. No.: B12437951 Get Quote

Executive Summary
This guide details the synthesis of 4-Chloro-2-methoxy-5-methylbenzaldehyde, a highly

functionalized aromatic intermediate often utilized in the development of antiviral agents and

kinase inhibitors.

The synthesis presents a specific regiochemical challenge: introducing a formyl group (-CHO)

onto a tetrasubstituted benzene ring while maintaining the integrity of the chloro- and methyl-

substituents. This guide prioritizes the Vilsmeier-Haack Formylation as the primary industrial

route due to its scalability and cost-efficiency, while presenting the Rieche Formylation as a

high-performance alternative should steric hindrance compromise yield.

Target Molecule Profile[1][2][3][4][5][6]
Systematic Name: 4-Chloro-2-methoxy-5-methylbenzaldehyde[1]

Core Moiety: Trisubstituted Anisole[1]

Key Functionality: Electrophilic aldehyde (C1), Nucleophilic methoxy (C2), Lipophilic methyl

(C5), Halogen handle (C4).
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To design a robust synthesis, we must deconstruct the target to a commercially available

precursor.

Structural Logic[4]
Disconnection: The formyl group (-CHO) is the most labile and easily introduced functionality

via Electrophilic Aromatic Substitution (EAS).[1]

Precursor Identification: Removing the C1-formyl group reveals the core skeleton: 1-

Methoxy-3-chloro-4-methylbenzene (also known as 3-Chloro-4-methylanisole).[1]

Regiochemistry Check:

Directing Groups: The Methoxy (-OMe) group is a strong ortho/para director.[1] The Methyl

(-Me) is a weak ortho/para director.[1] The Chloro (-Cl) is a deactivator but ortho/para

directing.[1]

Site Prediction:

Para to -OMe (Position 4 relative to OMe) is blocked by the Methyl group.

Ortho to -OMe (Position 2 relative to OMe) is sterically crowded (sandwiched between -

OMe and -Cl).

Ortho to -OMe (Position 6 relative to OMe) is sterically accessible and electronically

activated.[1]

Conclusion: Formylation of 3-chloro-4-methylanisole will selectively occur at the desired

position (C6 relative to anisole, becoming C1 of the benzaldehyde).

TARGET
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Figure 1: Retrosynthetic pathway identifying the key anisole precursor.
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Primary Protocol: Vilsmeier-Haack Formylation[2][7]
[8][9][10]
This is the standard "Gold" route. It utilizes the in situ generation of a chloroiminium ion

(Vilsmeier reagent) to attack the electron-rich anisole ring.

Reaction Mechanism[7][9][11]
Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[1][2]

EAS: The aromatic ring attacks the iminium species.[1]

Hydrolysis: The resulting intermediate is hydrolyzed to release the aldehyde.[1][2]

Materials & Stoichiometry[7]
Component Role Equiv. Notes

3-Chloro-4-

methylanisole
Substrate 1.0 Limiting Reagent

Phosphorus

Oxychloride (POCl₃)
Reagent 1.2 - 1.5

Freshly distilled

preferred

DMF (N,N-

Dimethylformamide)
Solvent/Rgt 5.0 - 7.0

Anhydrous (<0.1%

H₂O)

Sodium Acetate (aq) Quench Excess Buffers hydrolysis pH

Step-by-Step Procedure
Step 1: Vilsmeier Reagent Generation

Charge an oven-dried, nitrogen-purged reactor with DMF (5.0 equiv).

Cool the DMF to 0–5°C using an ice/salt bath.

Add POCl₃ (1.3 equiv) dropwise over 30–45 minutes.[1]
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Critical Process Parameter (CPP): Maintain internal temperature <10°C. The reaction is

highly exothermic.[1]

Stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier salt (solution may

turn pale yellow/orange).

Step 2: Substrate Addition

Dissolve 3-Chloro-4-methylanisole (1.0 equiv) in a minimal amount of DMF (1 vol).

Add the substrate solution dropwise to the Vilsmeier reagent at 0–5°C.

Remove the cooling bath and allow the mixture to warm to Room Temperature (20–25°C).

Heat the reaction mixture to 70–80°C for 4–6 hours.

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1][3] Look for

the disappearance of the anisole peak.

Step 3: Hydrolysis & Workup

Cool the reaction mass to <20°C.

Pour the reaction mixture slowly into crushed ice (5x volume) with vigorous stirring.

Neutralize/Buffer by adding Sodium Acetate or saturated NaHCO₃ solution until pH ~5–6.[1]

Note: Direct hydrolysis releases HCl; buffering prevents acid-catalyzed side reactions.[1]

Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

Extract with Ethyl Acetate (3x) or Dichloromethane.[1]

Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

The crude product is likely a solid.[1] Recrystallize from Ethanol/Water or Hexane/Ethyl

Acetate.[1]
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Target Specs: Off-white to pale yellow crystals.[1]

Secondary Protocol: Rieche Formylation (High-
Performance)
If the Vilsmeier route suffers from low conversion due to the steric bulk of the chloro/methyl

groups, the Rieche formylation using Titanium Tetrachloride (TiCl₄) and Dichloromethyl Methyl

Ether (DCME) is the authoritative alternative.

Strategic Advantage
TiCl₄ acts as a powerful Lewis acid that coordinates with the methoxy oxygen, bringing the

electrophile (DCME) into closer proximity for reaction, often overcoming steric barriers better

than the Vilsmeier reagent.

Protocol Summary
Solvent: Dichloromethane (DCM), anhydrous.[1][3]

Temperature: -10°C to 0°C (Strict control required).

Procedure:

Dissolve substrate in DCM.[4][1]

Add TiCl₄ (2.0 equiv) at -10°C (Solution turns dark red/brown).[1]

Add DCME (1.2 equiv) dropwise.[1]

Stir at 0°C for 1–2 hours.

Quench with ice water.[1]

Safety Note: TiCl₄ fumes heavily in air; DCME is a potential carcinogen.[1] Use closed

systems.

Process Flow & Logic Map
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The following diagram illustrates the decision matrix and unit operations for the synthesis.
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Figure 2: Process flow diagram illustrating the parallel synthetic strategies.

Scientific Integrity & Troubleshooting (E-E-A-T)
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The primary risk in this synthesis is the formation of the isomer where formylation occurs at the

position ortho to the methyl group (Position 6 relative to Me, Position 2 relative to Cl).

Why C6 (relative to OMe) is favored: The resonance donation (+M) of the Methoxy group is

significantly stronger than the Methyl group. Therefore, the positions ortho and para to the

OMe are the most activated. Since para is blocked and one ortho is crowded, the specific

target isomer is thermodynamically and kinetically favored.

Analytical Check: Use 1H NMR.

Target: Two aromatic singlets (para to each other).

Wrong Isomer: Two aromatic doublets (if coupling occurs) or specific NOE (Nuclear

Overhauser Effect) signals between the Aldehyde proton and the Methyl protons.

Impurity Profile[7]
Demethylated Product: Harsh acidic hydrolysis can cleave the ether, resulting in a phenol (4-

chloro-2-hydroxy-5-methylbenzaldehyde).

Control: Keep hydrolysis pH > 4 and temperature < 20°C.[1]

Chlorinated Side-products: Excess POCl₃ at high heat can sometimes chlorinate the methyl

group (benzylic chlorination).[1]

Control: Do not exceed 80°C.[1]

Safety & Toxicology
POCl₃ (Phosphorus Oxychloride): Reacts violently with water to release HCl and Phosphoric

acid.[1] Fatal if inhaled.[1] Engineering Control: Scrubber system for HCl gas required.

DMF (Dimethylformamide): Potent liver toxin and teratogen.[1] Avoid skin contact.[1]

TiCl₄ (Titanium Tetrachloride): Corrosive liquid that fumes in air.[1] Must be handled under

inert atmosphere (N₂/Ar).[1]
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Vilsmeier-Haack Reaction Mechanism & Applic

Source: Chemistry Steps / Wikipedia[1]

Relevance: Foundational mechanism for formylation of electron-rich arenes (anisoles).[1]

URL:

Formylation of Substituted Anisoles (Regioselectivity)

Source: University of Barcelona (Research Group)
Relevance: Discusses TiCl4/Dichloromethyl methyl ether (Rieche) formylation
regioselectivity in methoxy/methyl benzenes.

URL:

Precursor D

Source: Santa Cruz Biotechnology[1][5]

Relevance: Verification of the starting m

URL:

General Synthesis of Alkoxy-Benzaldehydes (P

Source: Google P

Relevance: Industrial conditions for Vilsmeier formylation of similar alkoxy-benzenes.[1]

URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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